2-乙氧基亚甲基-3-氧代丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

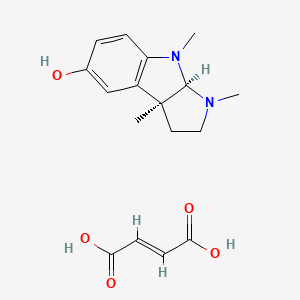

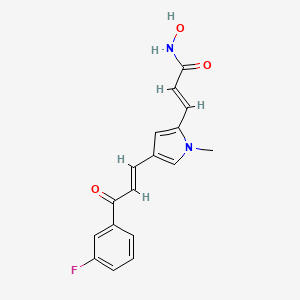

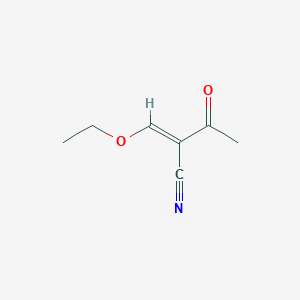

2-Ethoxymethylene-3-oxobutanenitrile is a chemical compound with the molecular formula C7H9NO2 . It is a versatile trifunctional reagent that allows the introduction of a three-carbon moiety to amine-substrates .

Synthesis Analysis

The synthesis of 2-Ethoxymethylene-3-oxobutanenitrile involves reactions that allow the introduction of three-carbon units to amine substrates. For example, its reaction with hydrazines leads to the formation of appropriately substituted pyrazoles, while reactions with other dinitrogen nucleophiles yield fused pyrimidines .Molecular Structure Analysis

The structure of compounds derived from 2-Ethoxymethylene-3-oxobutanenitrile, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been elucidated through spectral studies and confirmed by X-ray diffraction.Chemical Reactions Analysis

2-Ethoxymethylene-3-oxobutanenitrile is a versatile trifunctional reagent that allows the introduction of a three-carbon moiety to amine-substrates. The reaction of the title compound with hydrazines has been studied leading to appropriate substituted pyrazoles .科学研究应用

Alkylation under Mild Conditions

The compound is used in the study of alkylation under mild conditions . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The study of this process under mild conditions can lead to the development of more efficient and environmentally friendly chemical reactions .

Synthesis of Heterocycles

“2-Ethoxymethylene-3-oxobutanenitrile” is utilized in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are of great interest in the field of organic chemistry due to their prevalence in natural products and pharmaceuticals .

Development of Pyrrole-Based Drug Candidates

The compound is used in the synthesis of pyrrole-based drug candidates . Pyrrole-based compounds have demonstrated positive bioactivities, such as anti-inflammatory, anti-bacterial, and anti-cancer activities . The practical synthesis of drug lead compounds in a concise manner is crucial for biological evaluation and the development of structure activity relationship (SAR) studies for further optimization .

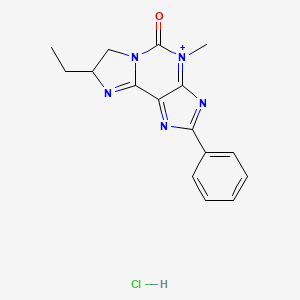

Synthesis of Antituberculosis Lead Candidates

“2-Ethoxymethylene-3-oxobutanenitrile” is used in the synthesis of antituberculosis lead candidates BM212, BM521, and BM533 . These compounds have demonstrated antituberculosis activities .

Synthesis of COX-2 Selective NSAID

The compound is used in the synthesis of COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) . These drugs have demonstrated selective cyclooxygenases (COX-2) inhibition with nonsteroidal anti-inflammatory activity .

作用机制

Mode of Action

The mode of action of 2-Ethoxymethylene-3-oxobutanenitrile involves its reaction with various compounds. For instance, it can be readily synthesized by reaction with hydrazines, amidines, and aminotriazoles . .

Biochemical Pathways

It’s likely that the compound interacts with various biochemical pathways due to its reactivity with different compounds

Result of Action

Given its reactivity with various compounds, it’s likely that the compound induces a range of molecular and cellular effects

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action

属性

IUPAC Name |

(2E)-2-(ethoxymethylidene)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIIDVVGWAPYMC-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxymethylene-3-oxobutanenitrile | |

Q & A

Q1: What makes 2-Ethoxymethylene-3-oxobutanenitrile useful in organic synthesis?

A1: 2-Ethoxymethylene-3-oxobutanenitrile is a highly reactive alkoxymethylene compound, making it a valuable precursor for synthesizing various heterocycles. [, ] Its structure allows for facile reactions with various amines, including hydrazines, amidines, aminotriazoles, and aminobenzimidazoles, leading to the formation of diverse heterocyclic structures like pyrazoles, pyrimidines, and their derivatives. [, ] This versatility makes it a valuable tool for exploring new chemical space and developing novel bioactive compounds.

Q2: Can you elaborate on the “green chemistry” approaches explored for reactions involving 2-Ethoxymethylene-3-oxobutanenitrile?

A2: Traditional methods for synthesizing quinolones using alkoxymethylenes, like the Gould-Jacobs reaction, often require high-boiling solvents and thermal conditions, leading to challenges in product isolation. [] Research explored using 2-Ethoxymethylene-3-oxobutanenitrile in solvent-free conditions to address these limitations, aligning with green chemistry principles by reducing solvent waste and potentially improving reaction efficiency. [] Additionally, combining this approach with microwave irradiation was explored as a means to potentially further enhance reaction rates and yields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。